N-Me-N-bis(PEG2-propargyl)
Overview
Description
N-Me-N-bis(PEG2-propargyl) is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of two propargyl groups, which are alkyne functional groups. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Mechanism of Action
Target of Action
N-Me-N-bis(PEG2-propargyl) is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
N-Me-N-bis(PEG2-propargyl) contains two propargyl groups that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The compound’s role in the synthesis of PROTACs involves the formation of this linkage, which connects the E3 ligase ligand and the target protein ligand .
Biochemical Pathways
The primary biochemical pathway involved in the action of N-Me-N-bis(PEG2-propargyl) is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. When N-Me-N-bis(PEG2-propargyl) is used to synthesize a PROTAC, the resulting compound can induce the degradation of specific target proteins via this pathway .
Pharmacokinetics
It is known that the compound’s hydrophilic polyethylene glycol (peg) spacer increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of N-Me-N-bis(PEG2-propargyl)'s action is the formation of a stable triazole linkage between azide-bearing compounds or biomolecules . When used in the synthesis of PROTACs, this leads to the degradation of the target protein .
Action Environment
The action of N-Me-N-bis(PEG2-propargyl) is influenced by the presence of copper, which is required for the catalyzation of the azide-alkyne Click Chemistry reaction . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability may be influenced by the hydration level of its environment .
Biochemical Analysis
Biochemical Properties
N-Me-N-bis(PEG2-propargyl) interacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and efficient, making N-Me-N-bis(PEG2-propargyl) a valuable tool in biochemical research .
Cellular Effects
As a component of PROTACs, it plays a crucial role in directing the degradation of specific target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Me-N-bis(PEG2-propargyl) itself does not exert direct effects at the molecular level. Instead, it serves as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The resulting PROTAC molecule can then recruit the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Temporal Effects in Laboratory Settings
Its role in the formation of stable triazole linkages suggests that it may contribute to the durability and longevity of the PROTACs in which it is incorporated .
Dosage Effects in Animal Models
The effects of N-Me-N-bis(PEG2-propargyl) at different dosages in animal models have not been extensively studied. As a component of PROTACs, its effects would likely depend on the specific target protein and the potency of the E3 ligase ligand .
Metabolic Pathways
Its primary function is to serve as a linker in the synthesis of PROTACs .
Transport and Distribution
As a component of PROTACs, its distribution would likely depend on the properties of the other components of the PROTAC molecule .
Subcellular Localization
As a component of PROTACs, its localization would likely depend on the target protein and the E3 ligase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-N-bis(PEG2-propargyl) typically involves the reaction of a PEG derivative with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of N-Me-N-bis(PEG2-propargyl) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Me-N-bis(PEG2-propargyl) primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the formation of a stable triazole linkage between the alkyne group of N-Me-N-bis(PEG2-propargyl) and an azide group on another molecule .
Common Reagents and Conditions
Reagents: Copper sulfate, sodium ascorbate, azide-bearing compounds.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature. .
Major Products
The major product formed from the CuAAC reaction is a triazole-linked compound, which is highly stable and can be used in various applications, including drug development and bioconjugation .
Scientific Research Applications
N-Me-N-bis(PEG2-propargyl) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids to surfaces or other molecules
Medicine: Utilized in the development of targeted therapies, particularly in cancer treatment, where it helps in the selective degradation of oncogenic proteins
Industry: Applied in the production of advanced materials and nanotechnology, where its ability to form stable linkages is valuable
Comparison with Similar Compounds
Similar Compounds
N-Me-N-bis(PEG3-propargyl): Similar structure but with an additional ethylene glycol unit, providing greater flexibility and solubility.
N-Me-N-bis(PEG4-propargyl): Contains two additional ethylene glycol units, further enhancing solubility and flexibility.
N-Me-N-bis(PEG2-azide): Similar compound with azide groups instead of propargyl groups, used in complementary click chemistry reactions
Uniqueness
N-Me-N-bis(PEG2-propargyl) is unique due to its optimal balance of solubility and reactivity. The presence of two propargyl groups allows for efficient click chemistry reactions, while the PEG backbone enhances solubility in aqueous media. This combination makes it a versatile and valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
N-methyl-2-(2-prop-2-ynoxyethoxy)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-4-8-17-12-14-19-10-6-16(3)7-11-20-15-13-18-9-5-2/h1-2H,6-15H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNULRWBMWQMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCC#C)CCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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